molecular formula C24H21Cl2N3O B11105307 (8E)-2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

(8E)-2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11105307
M. Wt: 438.3 g/mol
InChI Key: JFMFPEDGIFBDTR-GZTJUZNOSA-N
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Description

2-Amino-4-(4-chlorophenyl)-8-[(E)-1-(4-chlorophenyl)methylidene]-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-8-[(E)-1-(4-chlorophenyl)methylidene]-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then reacted with 2-amino-3-cyanopyridine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-8-[(E)-1-(4-chlorophenyl)methylidene]-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-8-[(E)-1-(4-chlorophenyl)methylidene]-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)-8-[(E)-1-(4-chlorophenyl)methylidene]-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-5-pyrimidinecarbonitrile
  • 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-(4-chlorophenyl)-8-[(E)-1-(4-chlorophenyl)methylidene]-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide stands out due to its unique pyrano[3,2-c]pyridine core, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21Cl2N3O

Molecular Weight

438.3 g/mol

IUPAC Name

(8E)-2-amino-4-(4-chlorophenyl)-8-[(4-chlorophenyl)methylidene]-6-ethyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H21Cl2N3O/c1-2-29-13-17(11-15-3-7-18(25)8-4-15)23-21(14-29)22(20(12-27)24(28)30-23)16-5-9-19(26)10-6-16/h3-11,22H,2,13-14,28H2,1H3/b17-11+

InChI Key

JFMFPEDGIFBDTR-GZTJUZNOSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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